molecular formula C15H10N4OS2 B2440901 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide CAS No. 1226437-74-6

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide

Cat. No.: B2440901
CAS No.: 1226437-74-6
M. Wt: 326.39
InChI Key: XCPXSKKCTDZUOW-UHFFFAOYSA-N
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Description

“7-Methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-amine” is a compound with the molecular formula C9H7N3S2 and a molecular weight of 221.31 . It appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “7-Methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-amine” consists of a benzene ring fused with two thiazole rings and a methyl group attached to one of the thiazole rings .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures incorporating elements like pyridine, thiazole, and picolinamide have been extensively studied for their synthesis and biological activities. For instance, the design and synthesis of novel pyridine-containing bisamides have shown certain fungicidal activities against specific pathogens like Pseudomonas solanacearum, indicating potential agricultural or medicinal applications (Xue Wei, 2012). Such studies underscore the importance of exploring novel compounds for developing fungicides and bactericides.

Catalytic and Mechanistic Studies

Ruthenium complexes incorporating picolinamide and related ligands have demonstrated effectiveness in water oxidation processes, serving as potential catalysts in synthetic chemistry and renewable energy applications (Lele Duan et al., 2010). This suggests that compounds with similar ligands might be explored for their catalytic capabilities, particularly in reactions relevant to environmental sustainability and green chemistry.

Fluorescence Sensing

Carboxamide ligands, similar to picolinamide, have been employed in the development of "turn-on" fluorescence sensors for detecting metal ions like Hg2+, Zn2+, and Cd2+ in solutions. These sensors utilize the chelation-enhanced fluorescence (CHEF) effect for metal ion detection, indicating potential applications in environmental monitoring and bioimaging (Mahsa Kiani et al., 2020). The structural resemblance suggests that N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide could be explored for similar sensing applications.

Antifungal and Antimicrobial Applications

Compounds featuring benzothiazole and picolinamide groups have been synthesized and assessed for their antifungal and antimicrobial properties. Their potential to inhibit the growth of various pathogens underlines the importance of such compounds in the development of new antimicrobial agents (H. Saad et al., 2011). This highlights the possibility of researching this compound for similar biological applications.

Future Directions

The future directions for the study of “N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide” could include further investigation into its potential applications, such as its anthelmintic activity . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS2/c1-8-17-9-5-6-10-13(12(9)21-8)22-15(18-10)19-14(20)11-4-2-3-7-16-11/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPXSKKCTDZUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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